(2Z)-2-{[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
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Overview
Description
2-{(Z)-1-[5-(4-METHYL-2-NITROPHENYL)-2-FURYL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE is a complex organic compound characterized by its unique structure, which includes a thiazolo[3,2-a][1,3]benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(Z)-1-[5-(4-METHYL-2-NITROPHENYL)-2-FURYL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[3,2-a][1,3]benzimidazole core, followed by the introduction of the furan and nitrophenyl groups. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{(Z)-1-[5-(4-METHYL-2-NITROPHENYL)-2-FURYL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the furan ring.
Scientific Research Applications
2-{(Z)-1-[5-(4-METHYL-2-NITROPHENYL)-2-FURYL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Possible use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{(Z)-1-[5-(4-METHYL-2-NITROPHENYL)-2-FURYL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application, whether in medicinal chemistry or materials science.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a][1,3]benzimidazole derivatives: These compounds share the core structure but differ in the substituents attached to the core.
Furan derivatives: Compounds with a furan ring and various substituents.
Nitrophenyl derivatives: Compounds with a nitrophenyl group and different core structures.
Uniqueness
The uniqueness of 2-{(Z)-1-[5-(4-METHYL-2-NITROPHENYL)-2-FURYL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE lies in its combination of the thiazolo[3,2-a][1,3]benzimidazole core with the furan and nitrophenyl groups, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C21H13N3O4S |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
(2Z)-2-[[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C21H13N3O4S/c1-12-6-8-14(17(10-12)24(26)27)18-9-7-13(28-18)11-19-20(25)23-16-5-3-2-4-15(16)22-21(23)29-19/h2-11H,1H3/b19-11- |
InChI Key |
WLGFIMDFPFEGIL-ODLFYWEKSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N4C5=CC=CC=C5N=C4S3)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)C=C3C(=O)N4C5=CC=CC=C5N=C4S3)[N+](=O)[O-] |
Origin of Product |
United States |
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